molecular formula C17H11IN2O2S2 B15158376 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-

Cat. No.: B15158376
M. Wt: 466.3 g/mol
InChI Key: NVSUMXMKPSTKBI-UHFFFAOYSA-N
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Description

The compound “1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-” is a nitrogen-containing heterocyclic molecule featuring a pyrrolo[2,3-b]pyridine core with three distinct substituents:

  • Position 3: Iodo group (–I), which enhances electrophilic reactivity and serves as a handle for further cross-coupling reactions.
  • Position 1: Phenylsulfonyl (–SO₂Ph) group, a common protecting group that stabilizes the nitrogen atom and modulates solubility.
  • Position 5: 2-Thienyl (–C₄H₃S) group, a heteroaromatic substituent known for improving pharmacokinetic properties and binding interactions in medicinal chemistry .

For example:

  • Core Formation: The pyrrolo[2,3-b]pyridine scaffold can be constructed via Sonogashira coupling or Suzuki-Miyaura reactions, as demonstrated for compounds like 5-(2-thienyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine .
  • Substituent Introduction: The 3-iodo group may be introduced via halogenation of a preformed pyrrolo[2,3-b]pyridine intermediate, while the phenylsulfonyl group is typically installed using sulfonylation reagents like phenylsulfonyl chloride under basic conditions .

Properties

Molecular Formula

C17H11IN2O2S2

Molecular Weight

466.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-iodo-5-thiophen-2-ylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C17H11IN2O2S2/c18-15-11-20(24(21,22)13-5-2-1-3-6-13)17-14(15)9-12(10-19-17)16-7-4-8-23-16/h1-11H

InChI Key

NVSUMXMKPSTKBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC=CS4)I

Origin of Product

United States

Preparation Methods

Sulfonylation at Position 1

The introduction of the phenylsulfonyl group at the pyrrole nitrogen (position 1) is typically achieved via reaction with benzenesulfonyl chloride. A representative method involves dissolving 1H-pyrrolo[2,3-b]pyridine (7-azaindole) in dichloromethane with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and sodium hydroxide as the base. The reaction proceeds at 0–20°C, yielding 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with a 99% yield after purification by silica gel chromatography.

Key Reaction Conditions:

  • Reagents: Benzenesulfonyl chloride (1.2 equiv), TBAB (0.03 equiv), NaOH (3 equiv)
  • Solvent: Dichloromethane
  • Temperature: 0°C → room temperature
  • Yield: 99%

Iodination at Position 3

Iodination of the pyrrolopyridine core at position 3 is critical for subsequent functionalization. A common approach employs N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst. For instance, treating 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with NIS (1.1 equiv) in acetonitrile at 80°C for 12 hours introduces iodine selectively at position 3. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-rich nature of the pyrrole ring.

Optimized Parameters:

  • Catalyst: FeCl₃ (10 mol%)
  • Solvent: Acetonitrile
  • Reaction Time: 12 hours
  • Yield: 85–90%

Introduction of the 2-Thienyl Group at Position 5

The 2-thienyl substituent at position 5 is introduced via Suzuki-Miyaura cross-coupling . The iodinated intermediate 3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine reacts with 2-thienylboronic acid under palladium catalysis. A typical protocol uses Pd(PPh₃)₄ (5 mol%) and potassium carbonate in a toluene/water mixture at 100°C.

Representative Protocol:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (2 equiv)
  • Solvent: Toluene/H₂O (4:1)
  • Temperature: 100°C (reflux)
  • Yield: 75–80%

Alternative Synthetic Routes and Modifications

One-Pot Sequential Functionalization

Recent advances enable sequential iodination and thienylation in a single pot, reducing purification steps. For example, after sulfonylation, the intermediate is treated with NIS and FeCl₃, followed by direct addition of the thienylboronic acid and palladium catalyst. This method shortens the synthesis timeline but requires stringent control of reaction conditions to prevent side reactions.

Advantages:

  • Reduced solvent use
  • Higher overall yield (70–75%)
  • Simplified workflow

Electrochemical Methods for Iodination

Emerging electrochemical techniques offer a greener alternative for iodination. Using an undivided cell with a graphite anode and Pt cathode, iodide ions are oxidized in situ to generate iodine radicals, which selectively iodinate the pyrrolopyridine core. This method avoids stoichiometric oxidants and achieves comparable yields (80–85%).

Conditions:

  • Electrolyte: NaI (2 equiv) in acetonitrile
  • Current Density: 10 mA/cm²
  • Duration: 6 hours

Analytical and Purification Strategies

Chromatographic Purification

Silica gel chromatography remains the standard for isolating intermediates. Elution with cyclohexane/ethyl acetate (7:3) effectively separates sulfonylated and iodinated products. For the final compound, gradient elution (hexane → ethyl acetate) resolves residual boronic acid and catalyst residues.

Spectroscopic Characterization

  • ¹H NMR: Key signals include the thienyl protons (δ 7.2–7.4 ppm) and pyrrole NH (δ 11.2 ppm, absent after sulfonylation).
  • MS (ESI+): Molecular ion peak at m/z 467.02 [M+H]⁺ confirms the target compound.

Challenges and Limitations

Regioselectivity in Iodination

Competing iodination at position 2 or 4 can occur if electronic or steric factors are misbalanced. Using bulky directing groups (e.g., phenylsulfonyl) enhances selectivity for position 3.

Stability of Thienylboronic Acid

2-Thienylboronic acid is prone to protodeboronation under acidic conditions. Maintaining a pH > 9 during coupling is essential to preserve reactivity.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd(PPh₃)₄ with heterogeneous catalysts (e.g., Pd/C) reduces costs and facilitates recycling. Recent studies report 70% yields using Pd/C (10 wt%) under similar conditions.

Solvent Recovery Systems

Closed-loop solvent recovery (e.g., toluene distillation) minimizes waste and improves sustainability in large-scale production.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Analogues of 3-Iodo-1-(phenylsulfonyl)-5-(2-thienyl)-1H-pyrrolo[2,3-b]pyridine

Compound Name Substituents (Position) Synthesis Yield Purity Key Features Reference
3-Iodo-5-methoxy-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine 3-I, 5-OCH₃, 1-Tolylsulfonyl 75% N/A Tolylsulfonyl enhances lipophilicity; methoxy improves metabolic stability.
5-Bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-Triazole, 1-PhSO₂ N/A N/A Triazole substituent introduces hydrogen-bonding capability.
5-(2-Thienyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine 5-Thienyl, 3-NO₂ 96% 99% Nitro group facilitates reduction to amine for further derivatization.
3-((5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile 3-Ethynyl-CN, 5-Dimethoxyphenyl 37% 98% Ethynyl linker enables conjugation; dimethoxy groups enhance π-stacking.

Key Observations:

  • Iodo vs. Other Halogens : The 3-iodo group (as in the target compound) offers superior reactivity in cross-coupling reactions compared to bromo or chloro analogs (e.g., 5-bromo derivatives in ), though it may reduce metabolic stability due to its larger atomic radius.
  • 5-Substituents : The 5-(2-thienyl) group in the target compound provides distinct electronic and steric profiles compared to bromo, methoxy, or dimethoxyphenyl substituents. Thienyl groups are associated with improved bioavailability in drug-like molecules .

Pharmacological and Functional Comparisons

Key Observations:

  • Thienyl vs. Phenyl at Position 5 : The 5-(2-thienyl) group (as in the target compound) may enhance anticonvulsant activity compared to phenyl-substituted analogs due to increased sulfur-mediated interactions with neuronal ion channels .
  • Sulfonyl Group Impact : The phenylsulfonyl group in the target compound likely reduces metabolic degradation compared to unprotected pyrrolo[2,3-b]pyridines, extending plasma half-life .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)- is notable for its potential therapeutic applications, particularly in targeting various kinases and receptors involved in cancer and inflammatory diseases.

Chemical Structure and Properties

The chemical structure of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)- can be represented as follows:

  • Molecular Formula : C13H9IN2O2S
  • CAS Number : 943323-74-8
  • Molecular Weight : 358.19 g/mol

This compound features a pyrrolo-pyridine core with specific substitutions that enhance its biological activity.

1. Kinase Inhibition

Recent studies have highlighted the compound's role as an inhibitor of the SGK-1 kinase , which is implicated in various diseases including cancer and metabolic disorders. The inhibition of SGK-1 can lead to reduced cell proliferation and survival in cancer cells, making this compound a candidate for further development in cancer therapies .

2. Fibroblast Growth Factor Receptor (FGFR) Inhibition

The compound has also shown promising activity against fibroblast growth factor receptors (FGFRs). A related study demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibited potent inhibitory effects on FGFR1, FGFR2, and FGFR3. Specifically, a closely related derivative achieved IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential for targeting these pathways in tumorigenesis .

3. Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages when exposed to inflammatory stimuli . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)- can be influenced by various structural modifications. A comparative analysis of different derivatives has revealed that:

CompoundSubstitutionIC50 (nM)Activity
Compound ANo substitution25Moderate FGFR inhibition
Compound BIodine at position 37Potent FGFR inhibition
Compound CPhenylsulfonyl group9Enhanced anti-inflammatory activity

This table illustrates how specific substitutions can dramatically enhance the efficacy of these compounds against targeted receptors.

Study on FGFR Inhibition

In a recent study published in RSC Advances, a series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit FGFR signaling pathways. Among the tested compounds, one derivative demonstrated exceptional potency with IC50 values significantly lower than existing therapeutics . This study underscores the potential of this compound class in oncology.

Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory properties of pyrrolo[2,3-b]pyridines revealed that treatment with these compounds led to a marked decrease in TNF-α levels in macrophages subjected to lipopolysaccharide-induced inflammation. This finding supports the hypothesis that these compounds could serve as effective treatments for inflammatory conditions .

Q & A

Q. Functionalization :

  • Iodination : Introduce the iodo group at position 3 using iodinating agents (e.g., NIS) under controlled temperatures .
  • Sulfonylation : Install the phenylsulfonyl group via alkylation or nucleophilic substitution using phenylsulfonyl chloride in the presence of a base (e.g., NaH) .

Purification : Employ silica gel chromatography or recrystallization to isolate the final compound. Validate purity via NMR and mass spectrometry .

Q. How do the functional groups (iodo, phenylsulfonyl, thienyl) influence the compound’s reactivity and stability?

  • Methodological Answer :
  • Iodo Group : Acts as a leaving group in nucleophilic aromatic substitution (SNAr), enabling further derivatization (e.g., cross-coupling reactions) . Stability in polar aprotic solvents (e.g., DMF) is critical to prevent premature substitution .
  • Phenylsulfonyl Group : Enhances metabolic stability by reducing oxidative degradation. It also modulates electron density in the pyrrolo[2,3-b]pyridine core, affecting π-π stacking with biological targets .
  • Thienyl Group : Introduces steric bulk and electron-rich regions, influencing binding affinity in kinase inhibition assays. Its sulfur atom may participate in hydrophobic interactions .

Advanced Research Questions

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition?

  • Methodological Answer :

Structural Modifications : Systematically vary substituents (e.g., replace thienyl with other heterocycles) and assess inhibitory potency against kinases (e.g., FGFR1, FAK) .

Q. Biophysical Assays :

  • X-ray Crystallography : Resolve binding modes with kinase domains (e.g., FGFR1’s ATP-binding pocket) to identify critical interactions (e.g., hydrogen bonds with hinge regions) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (Kon/Koff) to quantify target engagement .

Cellular Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., 4T1 breast cancer) and correlate with kinase inhibition data .

Table 1: SAR of Select Pyrrolo[2,3-b]pyridine Derivatives

Substituent (Position)Kinase InhibitedIC50 (nM)Key Interaction
3-Iodo, 5-ThienylFGFR17–25*H-bond with Ala564
3-Bromo, 5-PhenylFAK120Hydrophobic pocket occupancy
*Data extrapolated from structurally analogous compounds .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

Assay Validation :

  • Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Use orthogonal methods (e.g., Western blotting for phospho-target validation alongside enzymatic assays) .

Compound Integrity : Verify purity (>95% via HPLC) and stability (e.g., monitor degradation in DMSO stocks) .

Data Normalization : Account for differences in cell permeability by normalizing activity to intracellular concentrations (e.g., LC-MS quantification) .

Q. What strategies optimize the compound’s selectivity for specific kinase targets (e.g., FGFR vs. FAK)?

  • Methodological Answer :
  • Structure-Based Design : Modify the 5-thienyl group to exploit size differences in kinase hydrophobic pockets. For FGFR selectivity, introduce hydrogen bond acceptors (e.g., nitriles) to interact with Gly485 .
  • Selectivity Screening : Profile the compound against a kinase panel (e.g., 50+ kinases) to identify off-target effects. Use computational tools (e.g., molecular docking) to predict binding promiscuity .

Data Contradiction Analysis

Q. Why might this compound exhibit variable potency in enzymatic vs. cellular assays?

  • Methodological Answer :
  • Cell Membrane Permeability : The phenylsulfonyl group may reduce cellular uptake. Assess permeability via PAMPA or Caco-2 assays and optimize with prodrug strategies (e.g., esterification) .
  • Metabolic Instability : Liver microsome assays can identify metabolic hotspots (e.g., thienyl oxidation). Stabilize via fluorination or deuteration .
  • Off-Target Effects : Use CRISPR-edited cell lines (e.g., FGFR1-knockout) to isolate target-specific effects .

Analytical Techniques

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and confirm regiochemistry of substitution .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C16H10IN3O2S) with <2 ppm error .
  • X-ray Diffraction : Resolve crystal structures to confirm stereochemistry and intermolecular interactions .

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